molecular formula C24H28O2 B14207227 7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid CAS No. 824431-41-6

7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid

Cat. No.: B14207227
CAS No.: 824431-41-6
M. Wt: 348.5 g/mol
InChI Key: NKWSDTHNUWBZJU-UHFFFAOYSA-N
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Description

7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid is an organic compound characterized by its unique structure, which includes phenyl groups and a heptenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-phenylpent-1-en-4-yn-3-one with phenylhydrazines in ethanol at room temperature. This reaction involves the carbonyl group and terminal double bond, leading to the formation of 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heptenoic acid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenyl groups and heptenoic acid backbone allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid is unique due to its combination of phenyl groups and a heptenoic acid backbone, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

824431-41-6

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

7-phenyl-2-(5-phenylpent-4-enyl)hept-6-enoic acid

InChI

InChI=1S/C24H28O2/c25-24(26)23(19-11-3-9-17-21-13-5-1-6-14-21)20-12-4-10-18-22-15-7-2-8-16-22/h1-2,5-10,13-18,23H,3-4,11-12,19-20H2,(H,25,26)

InChI Key

NKWSDTHNUWBZJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCC(CCCC=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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